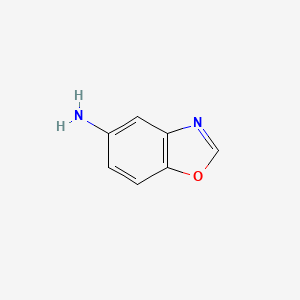

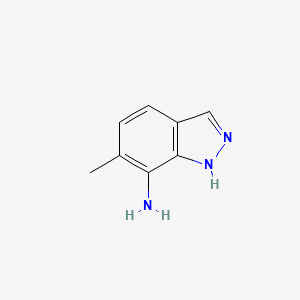

1,3-Benzoxazol-5-amine

Vue d'ensemble

Description

1,3-Benzoxazol-5-amine is a chemical compound with significance in various fields of chemistry and materials science. It serves as a core structure in the synthesis of complex molecules and materials, demonstrating a wide range of chemical reactivity and properties due to its unique molecular architecture.

Synthesis Analysis

The synthesis of 1,3-Benzoxazol-5-amine derivatives involves several innovative methodologies. For example, Téllez et al. (2013) synthesized a novel compound where 1,3-Benzoxazol-5-amine acts as a bridging ligand between metal centers, highlighting its versatility in coordination chemistry (Téllez et al., 2013). Furthermore, Brunovska et al. (1999) described a method for the synthesis of benzoxazine monomers through intermediates derived from 1,3-Benzoxazol-5-amine, showcasing its utility in polymer chemistry (Brunovska et al., 1999).

Molecular Structure Analysis

The molecular structure of 1,3-Benzoxazol-5-amine and its derivatives reveals a range of conformations and bonding patterns. Studies such as those by Li et al. (2012) provide insight into the crystallographic characteristics and hydrogen bonding networks of benzoxazole derivatives, illustrating the impact of molecular structure on material properties (Li et al., 2012).

Chemical Reactions and Properties

1,3-Benzoxazol-5-amine participates in various chemical reactions, offering pathways to synthesize novel compounds. Gao et al. (2014) highlighted an electrochemically promoted coupling of benzoxazoles and amines, leading to 2-aminobenzoxazoles, which underscores the compound's reactivity and potential for functionalization (Gao et al., 2014).

Physical Properties Analysis

The physical properties of 1,3-Benzoxazol-5-amine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various domains. Detailed analysis and characterization techniques are employed to understand these properties, facilitating the design of materials and molecules with desired characteristics.

Chemical Properties Analysis

The chemical properties of 1,3-Benzoxazol-5-amine, including its reactivity, stability, and interactions with different chemical reagents, are central to its applications in synthesis and material science. Research on its oxidative condensation with amines showcases the ability to synthesize benzoxazoles directly, offering insights into its chemical versatility and application in drug synthesis and material development (Blacker et al., 2009).

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1,3-Benzoxazol-5-amine is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Method of Application

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Medicinal Chemistry

1,3-Benzoxazol-5-amine has been used in the synthesis of compounds with potential medicinal properties .

Method of Application

In one study, a compound was synthesized using 1,3-Benzoxazol-5-amine and tested for its cytotoxic effects .

Results or Outcomes

The compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .

Antimicrobial Activity

1,3-Benzoxazol-5-amine has been used in the synthesis of compounds with potential antimicrobial properties .

Method of Application

In one study, newly obtained compounds were tested for their in vitro antimicrobial action against Gram-positive (S. Aureus), Gram-negative bacteria (P. Aeruginosa and E. Coli) and antifungal activity (C. Albicans) via microplate titer dilution technique .

Results or Outcomes

The high biotic efficiency of the newly obtained compounds was confirmed .

Antifungal Activity

1,3-Benzoxazol-5-amine has been used in the synthesis of compounds with potential antifungal properties .

Method of Application

In one study, active compounds were selected and tested against most common pathogens such as Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231 .

Results or Outcomes

The results of this study are not specified in the source .

Inhibitors of inhA Enzyme and Mycobacterium Tuberculosis Growth

1,3-Benzoxazol-5-amine has been used in the synthesis of compounds with potential inhibitory properties against inhA enzyme and Mycobacterium tuberculosis growth .

Method of Application

In one study, two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides, were synthesized . These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, using the microplate alamarBlue assay . Molecular docking studies were carried out to comprehend the binding mode of the compounds .

Results or Outcomes

It is evident from molecular docking studies and minimum inhibitory concentration assay (MIC) that 2-phenyl benzoxazole sulfonamide scaffold has a greater potential of antitubercular activity possibly by ENR inhibition (inhA inhibitors) . In silico cytotoxicity studies using CLC-Pred tool database suggested that both the series were relatively safe .

Solvent-Free Synthesis

1,3-Benzoxazol-5-amine has been used in solvent-free synthesis .

Method of Application

A condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives in good yield using a pent-ethylene diammonium pentachloro bismuth [NH 3 (CH 2) 5 NH 3 BiCl 5 (III)] catalyst at room temperature under solvent-free conditions was reported .

Results or Outcomes

Recyclability of the catalyst for up to 6 cycles, and solvent-free conditions make this a promising method .

Orientations Futures

The synthesis of benzoxazoles, including “1,3-Benzoxazol-5-amine”, is a promising area of research due to their potential biological activities . Future research may focus on developing more efficient synthetic methodologies, exploring the biological activities of benzoxazole derivatives, and investigating their potential applications in drug discovery .

Propriétés

IUPAC Name |

1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWQUHCVFXQBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363254 | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzoxazol-5-amine | |

CAS RN |

63837-12-7 | |

| Record name | 5-Aminobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)